(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a carboxylic acid moiety at the 4-position. The stereochemistry (2S,4S) and the methyl substituent at the 2-position confer distinct conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras) .
Properties
IUPAC Name |
(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250959-07-9 | |
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Precursor Synthesis
The piperidine backbone of the target compound is typically derived from trans-4-methylpiperidine-2-carboxylic acid or its ester derivatives. Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (CAS 78306-52-2) serves as a common precursor, synthesized via hydrogenation of corresponding pyridine derivatives or resolution of racemic mixtures. For example, ethyl trans-4-methylpiperidine-2-carboxylate hydrochloride is prepared by treating trans-4-methylpiperidine-2-carboxylic acid with thionyl chloride followed by esterification with ethanol.
Boc Protection of the Amine Group
Introduction of the tert-butoxycarbonyl (Boc) protecting group is achieved using Boc₂O under basic conditions:
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Reagents : Boc₂O (3.0–5.0 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 eq), triethylamine (TEA, 2.0 eq).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
For instance, a suspension of ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (20.67 mmol) in DCM reacts with Boc₂O (62.01 mmol) and TEA (103.35 mmol) to yield the Boc-protected ester with >99% purity after column chromatography.
Hydrolysis of the Ester to Carboxylic Acid
Saponification Reaction
The ethyl ester group is hydrolyzed to the carboxylic acid using alkaline conditions:
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Reagents : Sodium hydroxide (2.0–4.0 eq), methanol/water (3:1 v/v).
Example Protocol :
Alternative Methods
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Enzymatic hydrolysis : Lipases or esterases under mild conditions (pH 7.0, 37°C) for stereospecific conversion.
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Acid-mediated hydrolysis : HCl in dioxane (4.0 M, 2 hours) for rapid deprotection.
Chiral Resolution and Stereochemical Control
Crystallization-Induced Diastereomer Separation
The (2S,4S) configuration is achieved via chiral resolution using water as a green solvent:
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Dissolve the racemic mixture in water at 50°C.
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Cool to 25°C to selectively crystallize the (2S,4S)-isomer monohydrate.
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Key factor : Three hydrogen bonds form between (2S,4S)-TBMP and water, stabilizing the crystal lattice.
Performance Metrics :
Chromatographic Separation
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Stationary phase : Chiralcel OD-H or AD-H columns.
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Mobile phase : Hexane/isopropanol (90:10 v/v).
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Retention time : (2S,4S)-isomer elutes at 12.3 min, (2S,4R)-isomer at 14.7 min.
Industrial-Scale Production
Process Optimization
Large-scale synthesis (100 kg/batch) employs:
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Solvent recycling : Isopropyl acetate and methanol are recovered via distillation.
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Crystallization : Anti-solvent (n-heptane) addition improves yield to 92%.
Reaction Conditions Table :
Environmental Impact Reduction
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PMI reduction : 32.0 g/g decrease via solvent substitution (water instead of acetonitrile).
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Waste minimization : 98% of Boc₂O byproducts are neutralized to non-hazardous salts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Synthesis of Bioactive Compounds
Boc-2-methylpiperidine-4-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups, making it a valuable building block for pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.
Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to protect amine functionalities during chemical reactions. The tert-butyloxycarbonyl (Boc) group is a common protecting group that can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptide structures .
Asymmetric Synthesis
Boc-2-methylpiperidine-4-carboxylic acid is employed in asymmetric synthesis, particularly in the formation of chiral centers. Its use in chiral pool synthesis enables chemists to produce enantiomerically pure compounds efficiently .
Organocatalysis
Recent studies have highlighted its application in organocatalytic reactions, where it acts as a catalyst or co-catalyst in various transformations such as Michael additions and aldol reactions. This expands its utility beyond traditional roles in organic synthesis .
Development of Analgesics
A notable case study involved the use of Boc-2-methylpiperidine-4-carboxylic acid in the synthesis of novel analgesic compounds. Researchers modified the piperidine ring to enhance binding affinity at opioid receptors, leading to promising candidates for pain management therapies .
Synthesis of Antiviral Agents
Another study focused on utilizing this compound in the development of antiviral agents targeting viral polymerases. The modifications made to the piperidine structure facilitated interactions with viral proteins, demonstrating potential efficacy against various viral infections .
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection process is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Structural Analogs: Piperidine vs. Pyrrolidine Derivatives
The core distinction between piperidine (6-membered ring) and pyrrolidine (5-membered ring) analogs lies in ring size and flexibility.
Key Examples:
Key Observations:
- Substituent Effects : Phenyl groups enhance hydrophobicity, improving membrane permeability in drug candidates, while methoxymethyl or hydroxyl groups increase polarity, aiding solubility .
- Stereochemistry : The (2S,4S) configuration is critical for binding to biological targets like VHL (Von Hippel-Lindau) E3 ligase in PROTACs .
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
The carboxylic acid group at the 4-position enables direct coupling with amines or alcohols in peptide synthesis. In contrast, ester derivatives (e.g., methyl or tert-butyl esters) are often used to temporarily block reactivity during multi-step syntheses.
Amino and Halogen-Substituted Analogs
- (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3): The amino group at the 4-position allows for further functionalization, such as conjugation with fluorescent tags or crosslinkers .
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid (CAS 686766-56-3): The chlorophenoxy group introduces electron-withdrawing effects, stabilizing the compound against nucleophilic attack .
Biological Activity
(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid, commonly referred to as Boc-2-methylpiperidine-4-carboxylic acid, is a chiral compound significant in organic synthesis and medicinal chemistry. It serves primarily as a protecting group for amines, facilitating various chemical reactions. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and research findings.
- IUPAC Name : this compound
- CAS Number : 1820583-83-2
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.31 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its role as a protecting group in the synthesis of biologically active compounds. The tert-butoxycarbonyl (Boc) group protects amines during chemical reactions, allowing for selective modifications that can enhance biological activity.
1. Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to stabilize reactive amine groups allows for the development of various therapeutic agents. For instance, it has been employed in synthesizing peptide-based drugs and other biologically active molecules.
2. Enzyme Mechanisms and Protein Interactions
Research indicates that this compound can be instrumental in studying enzyme mechanisms and protein-ligand interactions. By modifying the structure of peptides or proteins through Boc protection, researchers can investigate binding affinities and catalytic efficiencies.
Case Studies
Several studies have highlighted the utility of this compound in drug design and synthesis:
- Study on Antimicrobial Activity : A study involving cyclic peptides demonstrated that derivatives synthesized using Boc-protected amino acids exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.025 to 0.625 µg/mL, indicating potent activity .
- Peptide Synthesis : Research has shown that using this compound in peptide synthesis allows for better yields and purities compared to other protecting groups. This efficiency is crucial for developing high-quality therapeutic peptides .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral pyrrolidine or piperidine precursors. Key intermediates include tert-butoxycarbonyl (Boc)-protected amines and carboxylic acid derivatives. For example:
- Step 1 : Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
- Step 2 : Functionalization of the pyrrolidine/piperidine ring. For instance, bromination or phenoxy substitution may require Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution .
- Step 3 : Carboxylic acid formation via hydrolysis of esters (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF .
Q. Critical Parameters :
- Catalysts : HATU and DIEA are effective for amide bond formation in coupling reactions (e.g., 47% yield achieved in a related compound) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Temperature : Room temperature for Boc protection vs. reflux for cyclization steps .
Q. How can researchers resolve stereochemical inconsistencies during synthesis, particularly in multi-step reactions?
- Methodological Answer : Stereochemical integrity is critical due to the compound’s (2S,4S) configuration. Common challenges include epimerization during Boc deprotection or coupling.
- Mitigation Strategies :
- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize acid-induced racemization .
- Chiral Auxiliaries : Incorporate temporary chiral directing groups (e.g., Evans oxazolidinones) to control stereochemistry .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers .
Case Study : A 2024 study achieved >99% enantiomeric excess (ee) using a hybrid approach combining chiral chromatography and crystallization .
Q. What is the compound’s stability under varying pH and temperature conditions, and how can degradation be mitigated?
- Methodological Answer :
- pH Stability : The Boc group is labile under acidic conditions (pH < 3), while the carboxylic acid may decarboxylate under strong basic conditions (pH > 10). Stability studies show:
- pH 2–3 : 20% Boc deprotection after 24 hours.
- pH 7–8 : <5% degradation over 7 days .
- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
